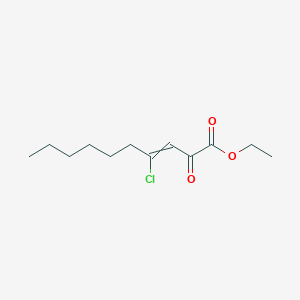![molecular formula C32H36O2S5 B14238322 2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione CAS No. 227464-62-2](/img/structure/B14238322.png)
2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes two bithiophene units and a thiophene-1,1-dione core, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione typically involves multiple steps, starting with the preparation of the bithiophene units. These units are often synthesized through cross-coupling reactions, such as the Suzuki or Stille coupling, using 2-halothiophenes as starting materials . The subsequent steps involve the functionalization of the bithiophene units and their incorporation into the thiophene-1,1-dione core under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene-1,1-dione core to a thiophene-1,1-diol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bithiophene units.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiophene-1,1-diol derivatives.
科学研究应用
2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
作用机制
The mechanism by which 2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with two thiophene rings connected by a single bond.
2,2’5’,2’'-Terthiophene: A compound with three thiophene rings connected in a linear arrangement.
2,5-Dibromothieno[3,2-b]thiophene: A brominated thiophene derivative used in organic synthesis.
Uniqueness
2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione stands out due to its complex structure, which combines multiple thiophene units and functional groups. This complexity allows for unique interactions with other molecules and materials, making it valuable in various research and industrial applications.
属性
CAS 编号 |
227464-62-2 |
|---|---|
分子式 |
C32H36O2S5 |
分子量 |
613.0 g/mol |
IUPAC 名称 |
3,4-dihexyl-2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene 1,1-dioxide |
InChI |
InChI=1S/C32H36O2S5/c1-3-5-7-9-13-23-24(14-10-8-6-4-2)32(30-20-18-28(38-30)26-16-12-22-36-26)39(33,34)31(23)29-19-17-27(37-29)25-15-11-21-35-25/h11-12,15-22H,3-10,13-14H2,1-2H3 |
InChI 键 |
YCVOSQPWTVDAII-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(S(=O)(=O)C(=C1CCCCCC)C2=CC=C(S2)C3=CC=CS3)C4=CC=C(S4)C5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
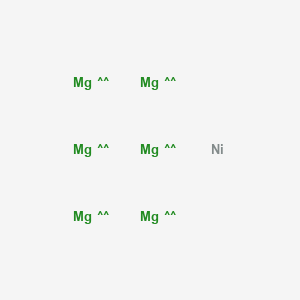
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)

![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)
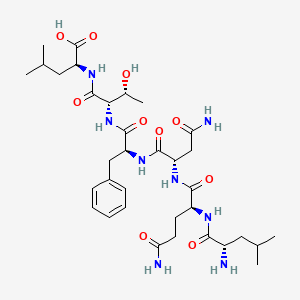
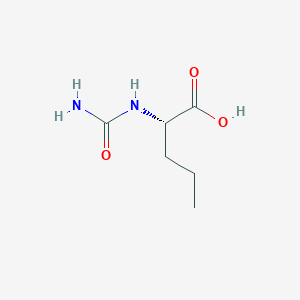
![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
![N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide](/img/structure/B14238284.png)
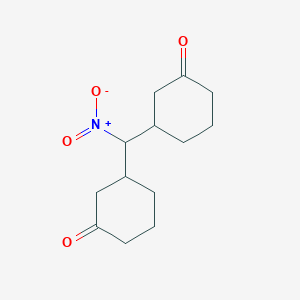
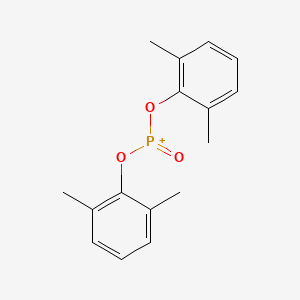
![6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one](/img/structure/B14238294.png)
